Chitoheptaose 7HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is a derivative of chitosan, a biopolymer derived from chitin, which is found in the exoskeletons of crustaceans and insects. Chitoheptaose 7HCl is known for its high solubility and exceptional biological properties, making it a valuable compound in various scientific and industrial applications .
Preparation Methods
Chitoheptaose 7HCl can be prepared through both chemical and enzymatic methods:
Chemical Reactions Analysis
Chitoheptaose 7HCl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chitoheptaose 7HCl has a wide range of scientific research applications:
Medicine: It has shown promise in treating various ailments, including cancer and inflammatory disorders.
Mechanism of Action
Chitoheptaose 7HCl exerts its effects through several mechanisms:
Antioxidant Activity: It reduces the levels of reactive oxygen species (ROS) and reactive nitrogen species (RNS), protecting cells from oxidative damage.
Anti-inflammatory Activity: It decreases the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and interleukin-17A (IL-17A), while increasing the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10).
Antiapoptotic Activity: It reduces the levels of apoptotic factors such as caspase 3 and BAX, while increasing the levels of antiapoptotic factors such as BCL-2.
Comparison with Similar Compounds
Chitoheptaose 7HCl can be compared with other chitooligosaccharides, such as:
Chitobiose: A disaccharide composed of two N-acetylglucosamine units.
Chitotriose: A trisaccharide composed of three N-acetylglucosamine units.
Chitotetraose: A tetrasaccharide composed of four N-acetylglucosamine units.
Chitopentaose: A pentasaccharide composed of five N-acetylglucosamine units.
Chitohexaose: A hexasaccharide composed of six N-acetylglucosamine units.
This compound is unique due to its higher degree of polymerization, which contributes to its enhanced biological activities and solubility .
Properties
Molecular Formula |
C42H79N7O29 |
---|---|
Molecular Weight |
1146.1 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R,6S)-5-amino-6-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol |
InChI |
InChI=1S/C42H79N7O29/c43-15-24(59)30(9(2-51)66-36(15)65)73-38-17(45)26(61)32(11(4-53)68-38)75-40-19(47)28(63)34(13(6-55)70-40)77-42-21(49)29(64)35(14(7-56)72-42)78-41-20(48)27(62)33(12(5-54)71-41)76-39-18(46)25(60)31(10(3-52)69-39)74-37-16(44)23(58)22(57)8(1-50)67-37/h8-42,50-65H,1-7,43-49H2/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36?,37+,38+,39+,40+,41+,42+/m1/s1 |
InChI Key |
QHNLPLNENAZVIW-USKYRGNLSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@@H]7[C@H](OC([C@@H]([C@H]7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC7C(OC(C(C7O)N)O)CO)CO)CO)CO)CO)CO)N)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.